4-Cyanobut-2-en-1-yl acetate

Description

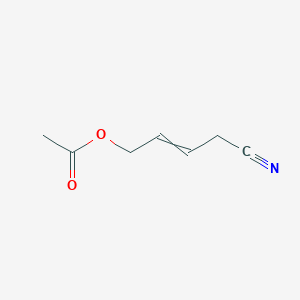

4-Cyanobut-2-en-1-yl acetate is an organic compound featuring an acetate ester group, a conjugated double bond (but-2-en-1-yl), and a cyano (-CN) substituent at the 4-position. This structure imparts unique reactivity, particularly in polymerization and nucleophilic addition reactions. The cyano group enhances electrophilicity, making the compound valuable in synthetic chemistry for constructing nitrile-containing polymers or intermediates.

Properties

CAS No. |

61447-12-9 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

4-cyanobut-2-enyl acetate |

InChI |

InChI=1S/C7H9NO2/c1-7(9)10-6-4-2-3-5-8/h2,4H,3,6H2,1H3 |

InChI Key |

WGNRSWKYHBGEFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC=CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobut-2-en-1-yl acetate typically involves the esterification of 4-Cyanobut-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobut-2-en-1-yl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-Cyanobut-2-en-1-ol and acetic acid.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related esters and cyano derivatives. Below is a comparative analysis based on functional groups, reactivity, and applications.

Functional Group Analysis

Physical Properties

| Property | This compound (Predicted) | Vinyl acetate | Ethyl 2-phenylacetoacetate |

|---|---|---|---|

| Boiling Point | ~200–220°C (est.) | 72–73°C | 285°C (decomposes) |

| Solubility | Moderate in polar solvents | Miscible with organic solvents | Soluble in ethanol, acetone |

| Stability | Sensitive to hydrolysis (cyano group) | Stable under anhydrous conditions | Stable if stored refrigerated |

Research Findings and Industrial Relevance

- This compound: Potential applications include specialty polymers (e.g., nitrile-functionalized resins) and agrochemical intermediates. Its reactivity profile remains understudied compared to commercial esters like vinyl acetate.

- Vinyl acetate : Dominates industrial polymer production due to cost-effectiveness and scalability; accounts for ~60% of adhesive polymers globally .

- Ethyl 2-phenylacetoacetate : Critical in synthesizing heterocycles (e.g., pyrazoles) and pharmaceuticals; its CAS registry (5413-05-8) underscores its standardized use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.